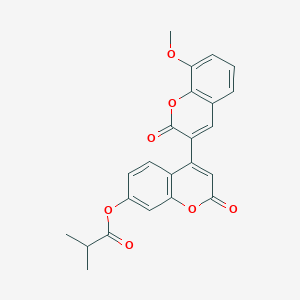
1-(2-Amino-4-chlorophenyl)ethanone
カタログ番号:
B2875990
CAS番号:
39061-72-8
分子量:
169.61
InChIキー:
YJWZHHLRVPCSGP-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
概要
説明
1-(2-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethanone group (C2H2O) attached to a 2-amino-4-chlorophenyl group (C6H4ClN). The molecular weight is 169.61 .Physical And Chemical Properties Analysis
This compound has a melting point of 90 °C and a predicted boiling point of 310.2±22.0 °C. It has a predicted density of 1.254±0.06 g/cm3. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Synthesis of Heterocycles
- A study by Moskvina et al. (2015) explored the condensation of similar compounds to synthesize various heterocycles, such as isoflavone and diarylpyrimidine, demonstrating the utility of compounds like 1-(2-Amino-4-chlorophenyl)ethanone in organic synthesis and heterocyclic chemistry (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity
- Wanjari (2020) investigated the antimicrobial properties of derivatives of this compound, highlighting its potential applications in drug research and the pharmaceutical industry (Wanjari, 2020).
Molecular Docking Studies
- Research by ShanaParveen et al. (2016) included molecular docking studies on derivatives of this compound, indicating its relevance in understanding molecular interactions and potential drug design (ShanaParveen et al., 2016).
Anti-Inflammatory Activity
- Karande and Rathi (2017) synthesized derivatives of this compound and evaluated their anti-inflammatory activity, showcasing its importance in medicinal chemistry (Karande & Rathi, 2017).
Crystallographic Studies
- Zheng, Cui, and Rao (2014) focused on the crystal structure of a compound derived from this compound, demonstrating the compound's importance in structural chemistry and material science (Zheng, Cui, & Rao, 2014).
Antibacterial and Antifungal Activity
- A 2020 study explored the synthesis of 1H-indole derivatives from this compound and their antimicrobial activity, again underscoring the compound's potential in pharmaceutical applications and drug discovery (2020).
Anti-HIV-1 RT Evaluation
- Chander et al. (2017) designed derivatives of this compound for inhibition of HIV-1 RT, highlighting its potential application in antiviral drug development (Chander et al., 2017).
Corrosion Inhibition Performance
- Kaya et al. (2016) conducted a study on the corrosion inhibition performance of derivatives of this compound, indicating its utility in materials science and engineering (Kaya et al., 2016).
Safety and Hazards
特性
IUPAC Name |
1-(2-amino-4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZHHLRVPCSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


To a vigorously stirred, Et2O (100 mL) solution of 2-amino-4-chlorobenzonitrile (1.00 g, 6.55 mmol) cooled in an ice-H2O bath was added MeMgCl (3.0 M in THF, 6.5 mL, 19.7 mmol) dropwise over 5 min. During that time the reaction became a thick yellow suspension. Stirring was continued at the temperature for 1 h before the cooling bath was removed and the reaction stirred for 21 h at rt. The resultant light yellow suspension cooled to −60° C. and treated with aq HCl (5 M, 8 mL, 40 mmol) dropwise over ˜3 min. The mixture was allowed to warm slowly to rt within the cooling bath. Later more aq HCl (5 M, 6.5 mL, 33 mmol) was added. The Et2O layer was separated, the aq phase was basicified (pH 4-5) by addition of solid KOH and later extracted with EtOAc (3×). The Et2O and EtOAc layers were combined, dried (Na2SO4) and concentrated under reduced pressure to afford the title material which was used without further purification; 1H NMR (400 MHz, CDCl3) δ 7.63 (d, J=8.4 Hz, 1H), 6.65 (d, J=2.0 Hz, 1H), 6.60 (dd, J=2.0 Hz, 8.0 Hz, 1H), 6.40 (br, 2H), 2.55 (s, 3H); MS (ES+): m/z 170.07 (100) [MH+]; HPLC: tR=3.12 min (OpenLynx, polar—5 min).





Name
Synthesis routes and methods II
Procedure details


A three-necked flask equipped with an addition funnel, a thermometer, and an overhead mechanical stirrer was charged with 2-amino-4-chlorobenzonitrile (150 g, 983 mmol) and tetrahydrofuran (3.0 L). The reaction flask was cooled to 15° C. and then was treated with methyl magnesium chloride (825 mL, 2.48 mol). Upon completion of addition of the methyl magnesium chloride, the cold bath was removed. The reaction was stirred at 25° C. overnight. At this time, the reaction mixture was cooled to 5° C. and then was treated slowly with a solution of water (500 mL) and concentrated hydrochloric acid (300 mL) while maintaining the reaction temperature under 25° C. The resulting thick suspension was stirred at 25° C. for 3 h. At this time, the mixture was cooled to 5° C. and treated with solid sodium hydroxide (300 g) in small portions. The reaction was stirred at 25° C. overnight. At this time, the organics were decanted off. The remaining thick paste was partitioned between water (2 L) and methyl tert-butyl ether (2 L). The organic layers were combined, concentrated in vacuo and then absorbed onto silica. Flash chromatography (4″×16″ silica gel column; 1-3% ethyl acetate/hexanes) followed by concentration of the appropriate fractions, slurrying with hexanes, filtration and drying afforded 1-(2-amino-4-chlorophenyl)ethanone (81 g, 48.6%) as a yellow solid. This material was used without further purification.




Yield
48.6%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)
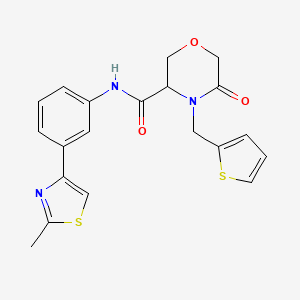
![2-Bromo-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B2875911.png)
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)
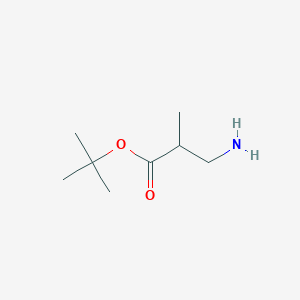

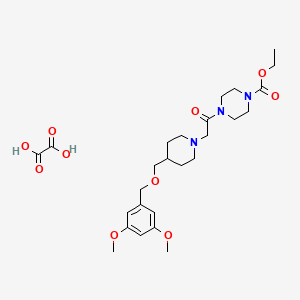
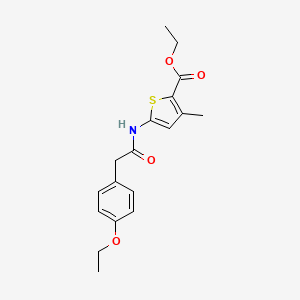
![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)
![Methyl 4-[4-(azepan-1-ylsulfonyl)anilino]-4-oxobutanoate](/img/structure/B2875926.png)
![2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2875927.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
